N-(2-methylphenyl)-N-phenylacetamide
Description
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Structure
3D Structure
Properties
CAS No. |
158979-23-8 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-(2-methylphenyl)-N-phenylacetamide |
InChI |
InChI=1S/C15H15NO/c1-12-8-6-7-11-15(12)16(13(2)17)14-9-4-3-5-10-14/h3-11H,1-2H3 |
InChI Key |
NBJFNSFMWYJVCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
Contextualization Within the Field of Substituted Acetamides
Substituted acetamides are a significant class of organic compounds characterized by an acetamide (B32628) group with various substituents on the nitrogen atom. archivepp.comarchivepp.com These compounds are of great interest in medicinal chemistry and materials science due to their diverse biological activities and structural properties. nih.govtaylorandfrancis.com The introduction of different substituent groups onto the acetamide framework allows for the fine-tuning of the molecule's steric and electronic properties, which in turn influences its reactivity and potential applications. researchgate.net
N-(2-methylphenyl)-N-phenylacetamide belongs to the sub-category of N,N-diarylacetamides. The presence of two distinct aryl groups, a 2-methylphenyl (o-tolyl) group and a phenyl group, attached to the nitrogen atom, defines its unique structural architecture. The ortho-methyl group on one of the phenyl rings introduces steric hindrance and alters the electronic environment of the amide nitrogen, which would be expected to influence its chemical behavior compared to its non-methylated parent compound, N,N-diphenylacetamide.
Significance of N 2 Methylphenyl N Phenylacetamide in Organic Synthesis Research
Currently, there is a lack of specific research detailing the role of N-(2-methylphenyl)-N-phenylacetamide as a key reagent or intermediate in organic synthesis. The broader family of acetamides, however, serves various functions in synthetic chemistry. For instance, some acetamide (B32628) derivatives are utilized as precursors in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. google.comnbinno.com General methods for the synthesis of substituted acetamides often involve the acylation of corresponding amines with acetylating agents. nih.gov
While no specific synthetic applications for this compound have been documented in the available literature, its structure suggests potential utility as a building block. The amide bond can be cleaved under certain conditions to yield the corresponding secondary amine, N-(2-methylphenyl)aniline, which could then be used in further synthetic transformations.
Overview of Current Research Trajectories and Gaps for N 2 Methylphenyl N Phenylacetamide
Classical Approaches to Amide Bond Formation Involving this compound Precursors
Classical methods for the synthesis of this compound typically involve a two-step sequence: the formation of the diarylamine precursor, N-phenyl-o-toluidine, followed by its acylation.
Acylation is a fundamental and widely used reaction for the formation of amide bonds. ncert.nic.in In the context of synthesizing this compound, this method involves the reaction of the secondary amine precursor, N-phenyl-o-toluidine (also known as 2-methyl-N-phenylaniline), with an acetylating agent.
The reaction is a nucleophilic acyl substitution where the nitrogen atom of the diarylamine attacks the electrophilic carbonyl carbon of the acetylating agent. Common acetylating agents include acetyl chloride and acetic anhydride (B1165640).
Using Acetyl Chloride: The reaction with acetyl chloride is highly efficient but generates hydrogen chloride (HCl) as a byproduct. To neutralize the acid and drive the reaction to completion, a base stronger than the amine, such as pyridine (B92270) or triethylamine, is typically required. ncert.nic.in
Using Acetic Anhydride: Acetic anhydride is another effective acetylating agent that produces acetic acid as a less corrosive byproduct. This method was traditionally used for the acetylation of primary anilines like o-toluidine (B26562) to form N-acetyl-o-toluidine. prepchem.com
The general scheme for the acylation of the diarylamine precursor is presented below.
Reaction Scheme:
N-phenyl-o-toluidine + Acetylating Agent → this compound + Byproduct
A summary of typical conditions for classical acylation is provided in the table below.
| Acetylating Agent | Solvent | Base | Temperature | Typical Yield |
| Acetyl Chloride | Dichloromethane, THF | Pyridine, Triethylamine | 0 °C to Room Temp. | High |
| Acetic Anhydride | Acetic Acid, Toluene | None or Sodium Acetate (B1210297) | Room Temp. to Reflux | Good to High |
The formation of the diarylamine precursor, N-phenyl-o-toluidine, is the critical step in classical amination strategies leading to the this compound scaffold. Traditional methods for creating aryl C-N bonds, such as nucleophilic aromatic substitution (SNAr), are generally limited. These reactions typically require harsh conditions and an aryl halide that is "activated" by the presence of strong electron-withdrawing groups, which is not the case for the precursors of the target compound. The limitations of these classical methods were a major driving force behind the development of modern catalytic approaches. wikipedia.org
Historically, the synthesis of diarylamines often relied on forcing conditions, such as high temperatures and pressures, with stoichiometric amounts of reagents, which limited the scope and functional group tolerance of the reaction.
Catalytic Synthesis of this compound and Analogues
The limitations of classical C-N bond-forming reactions led to the development of powerful transition metal-catalyzed methods. These approaches allow for the synthesis of this compound and its analogues under significantly milder conditions with greater efficiency and scope.
Both palladium and copper are central to the modern synthesis of N-aryl amides. These catalytic systems can be employed either to construct the diarylamine precursor, which is subsequently acylated, or to directly form the tertiary amide bond in a single C-N coupling step.
The palladium-catalyzed Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. wikipedia.org This reaction has revolutionized the synthesis of arylamines and their derivatives by offering a versatile and efficient alternative to harsher, traditional methods. wikipedia.org For the synthesis of this compound, this reaction can be applied in two primary ways:
Synthesis of the Precursor: Coupling an aryl halide (e.g., bromobenzene) with an aniline (B41778) (e.g., o-toluidine) to form the N-phenyl-o-toluidine intermediate.
Direct Amidation: Coupling an aryl halide (e.g., o-bromotoluene) directly with an N-aryl acetamide (e.g., N-phenylacetamide).
The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine or amide, deprotonation by a base, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst. libretexts.org The success of the reaction is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium center and modulates its reactivity. syr.edu Several generations of increasingly effective and sterically hindered phosphine ligands have been developed to broaden the reaction's scope. wikipedia.org
Key components of the Buchwald-Hartwig catalytic system include:
Palladium Source: Pd(OAc)2 or Pd2(dba)3 are common precatalysts.
Ligand: Bulky, electron-rich phosphine ligands such as P(t-Bu)3, or bidentate ligands like BINAP and Xantphos are frequently used. wikipedia.orgsyr.edunih.gov
Base: A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3), is required.
The table below summarizes typical conditions for the palladium-catalyzed N-arylation of amides.
| Aryl Halide | Amide/Amine | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| Aryl Bromide/Iodide | Primary/Secondary Amide | Pd(OAc)2 | Xantphos | Cs2CO3 | Toluene, Dioxane | 80-110 |
| Aryl Chloride | Primary/Secondary Amide | Pd2(dba)3 | Josiphos-type | K3PO4 | Toluene | 100-120 |
| Aryl Bromide/Triflate | Primary/Secondary Amine | Pd(OAc)2 | BINAP | NaOt-Bu | Toluene | 70-100 |
Copper-catalyzed C-N bond formation, known as the Ullmann condensation or, more specifically for amides, the Goldberg reaction, is a historically significant and synthetically valuable process. nih.govwikipedia.org While traditional Ullmann reactions required stoichiometric copper and very high temperatures (often over 210 °C), modern protocols have established milder and more practical catalytic systems. wikipedia.orgmdpi.com
These improved methods utilize a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), in combination with a ligand. nih.gov Diamine ligands, in particular, have proven to be highly effective in promoting the reaction, enabling the coupling of a wide range of amides with aryl halides. nih.gov This copper-catalyzed approach serves as an excellent complement to palladium-based systems, sometimes offering superior reactivity for specific substrates or greater tolerance of certain functional groups. nih.govorganic-chemistry.org
The reaction mechanism is believed to involve the formation of a copper(I)-amidate species, which then reacts with the aryl halide. nih.gov The choice of ligand is crucial for stabilizing the copper catalyst and facilitating the C-N bond-forming step.
Key components of a modern copper-catalyzed amidation system include:
Copper Source: Copper(I) iodide (CuI) is the most common catalyst.
Ligand: 1,2-Diamine ligands, such as N,N'-dimethylethylenediamine or trans-N,N'-dimethyl-1,2-cyclohexanediamine, are highly effective. nih.gov
Base: Inorganic bases like potassium phosphate (B84403) (K3PO4) or potassium carbonate (K2CO3) are typically used. nih.gov
The table below outlines representative conditions for the copper-catalyzed amidation of aryl halides.
| Aryl Halide | Amide | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Aryl Iodide | Aliphatic/Aromatic Amide | CuI (5-10 mol%) | N,N'-Dimethylethylenediamine | K3PO4 | Dioxane, Toluene | 110 |
| Aryl Bromide | Aliphatic/Aromatic Amide | CuI (10 mol%) | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | K2CO3 | Dioxane | 110 |
| Aryl Iodide/Bromide | N-H Heterocycles | CuI (1-5 mol%) | 1,10-Phenanthroline | Cs2CO3 | NMP, Xylene | 120-140 |
Organocatalytic Systems for N-Phenylacetamide Synthesis
The formation of the amide bond is a cornerstone of organic synthesis, and the development of catalytic methods that avoid stoichiometric activating agents is a significant goal. catalyticamidation.info Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, has emerged as a powerful strategy in this regard. nih.gov These catalysts are often less toxic, more stable, and more environmentally benign than their metal-based counterparts. nih.gov
Various organocatalysts have been developed for direct amidation reactions. catalyticamidation.info Boron-based catalysts, such as boronic acids, are among the most commonly reported for mediating direct amidation between carboxylic acids and amines under milder conditions. ucl.ac.uk These reactions typically proceed with high efficiency, although they often require methods for water removal, such as azeotropic distillation or the use of molecular sieves. ucl.ac.uk While effective for many substrates, the activity of simpler catalysts like boric acid can be limited with more challenging amines, such as anilines. ucl.ac.uk
Phosphorus- and silicon-derived species also serve as organocatalysts for direct amidation. mdpi.com For instance, tris(o-phenylenedioxy)cyclotriphosphazene (TAP) has been used as a pre-catalyst for the direct amidation of aromatic acids and amines. mdpi.com Amide-based bifunctional organocatalysts, which incorporate moieties like prolinamide, have been designed to facilitate asymmetric reactions through enamine intermediates, assisted by hydrogen bonding. rsc.org These systems demonstrate unique reactivity and selectivity, highlighting the versatility of organocatalytic approaches. rsc.org
The general mechanism for many of these catalytic amidations involves the activation of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The only stoichiometric byproduct in these ideal catalytic reactions is water, representing a significant improvement in efficiency over methods that generate large amounts of waste. catalyticamidation.info
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. slideshare.net This includes maximizing atom economy, using safer solvents and reagents, and improving energy efficiency. scribd.com
Microwave-assisted organic synthesis (MAOS) has become a prominent technique for accelerating chemical reactions. nih.gov Unlike conventional heating where heat is transferred inefficiently through vessel walls, microwave irradiation couples directly with molecules possessing a dipole moment, leading to rapid and uniform heating throughout the reaction mixture. This often results in dramatic reductions in reaction times, sometimes from hours to minutes, and can lead to higher yields and cleaner reactions. mdpi.comrsc.org
The synthesis of various N-arylacetamides and related heterocyclic compounds has been successfully achieved using microwave irradiation. rsc.orgtandfonline.com For example, the synthesis of N-phenylsuccinimide from aniline and succinic anhydride can be completed in four minutes in a domestic microwave oven, a significant improvement over traditional methods. nih.gov In many cases, these reactions can be performed with minimal or no solvent, further enhancing their green credentials. tandfonline.com However, for some reactions, a small amount of a polar solvent may be necessary to ensure homogeneous energy absorption from the microwaves. tandfonline.com The power and temperature must be carefully controlled, as excessive energy can lead to the decomposition of reagents. tandfonline.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Acetamide Synthesis
| Method | Reaction Time | Yield | Solvent | Energy Efficiency |
|---|---|---|---|---|
| Conventional Heating | Several hours | Moderate | Often requires organic solvents | Low |
Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative method for enhancing reaction rates and yields. orientjchem.orgeurekaselect.com The phenomenon responsible for this enhancement is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with transient high temperatures and pressures, creating unique conditions for chemical reactivity. orientjchem.org
Conducting reactions without a solvent (neat conditions) is a key principle of green chemistry, as it eliminates solvent waste, which is a major contributor to pollution from the chemical industry. scielo.br Solvent-free syntheses of acetanilides have been reported, often involving the direct reaction of anilines with an acylating agent like acetic anhydride. researchgate.net These reactions can be instantaneous and high-yielding without the need for external heating or catalysts. scielo.brresearchgate.net
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. scribd.com The ideal reaction has 100% atom economy, where all atoms from the reactants are found in the final product. slideshare.net The direct acetylation of an aniline with acetic acid is an example of a reaction with 100% atom economy, as the only byproduct is water. ijtsrd.com In contrast, methods using stoichiometric coupling reagents generate significant waste, leading to poor atom economy. ucl.ac.uk Researchers have explored benign catalysts, such as magnesium sulfate, for solvent-free acetylation of aniline with glacial acetic acid, providing a simple, fast, and green route to acetanilides. ijtsrd.com
Table 2: Atom Economy in Different Amidation Methods
| Amidation Method | Reagents | Byproducts | Atom Economy |
|---|---|---|---|
| Direct Catalytic Amidation | Carboxylic Acid + Amine | Water | High |
| Stoichiometric Coupling | Carboxylic Acid + Amine + Coupling Reagent | Water + Stoichiometric Waste | Low |
Derivatization Strategies for this compound and its Analogues
The derivatization of a core molecular scaffold is a common strategy in medicinal chemistry and materials science to modify its properties. For N-phenylacetamide derivatives, modifications can be targeted at several positions to tune their biological activity or physical characteristics. nih.govmdpi.com
The methylene (B1212753) group (–CH2–) of the acetamide moiety is a key site for functionalization. One common strategy involves starting with a haloacetyl chloride, such as chloroacetyl chloride, which is reacted with an appropriate aniline to form a 2-chloro-N-arylacetamide intermediate. nih.gov This chlorinated intermediate serves as a versatile electrophile.
The chlorine atom on the methylene carbon can be readily displaced by various nucleophiles in a substitution reaction. This allows for the introduction of a wide range of functional groups. For example, these 2-chloro-N-arylacetamide intermediates have been reacted with nucleophiles like 2-mercaptobenzimidazole (B194830) to synthesize new derivatives with potential biological activity. nih.gov This synthetic route provides a straightforward method for creating libraries of compounds where the modification is specifically at the acetamide methylene carbon, enabling systematic studies of structure-activity relationships. researchgate.net
Functionalization of the Phenyl and Methylphenyl Moieties
The introduction of new functional groups onto the aromatic rings of this compound can be achieved through electrophilic aromatic substitution reactions. The acetamido group (-N(COCH₃)Ar) is an activating group and directs electrophiles to the ortho and para positions of the phenyl ring to which it is attached. However, in N,N-diarylacetamides, the directing effects can be complex due to the presence of two aryl rings. Generally, the phenyl ring directly attached to the nitrogen atom is more activated towards electrophilic attack than the second aryl ring. The 2-methyl group on the second phenyl ring is also an activating, ortho-, para-directing group.
Halogenation:
Halogenation of N,N-diarylacetamides can be accomplished using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or acetic acid. The reaction typically proceeds at room temperature or with gentle heating. The substitution pattern will be influenced by the electronic and steric effects of the substituents. It is anticipated that the para position of the N-phenyl ring would be the most favorable site for substitution due to the strong activating effect of the nitrogen and minimal steric hindrance.
Nitration:
Nitration is a classic electrophilic aromatic substitution that introduces a nitro group (-NO₂) onto an aromatic ring. A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. For N-phenylacetamide, nitration predominantly yields the p-nitro derivative, with a smaller amount of the o-nitro isomer. In the case of this compound, the phenyl ring is expected to be more susceptible to nitration than the 2-methylphenyl ring. The major product would likely be N-(4-nitrophenyl)-N-(2-methylphenyl)acetamide.
Friedel-Crafts Reactions:
Friedel-Crafts reactions, including alkylation and acylation, are fundamental methods for forming carbon-carbon bonds on aromatic rings. wikipedia.org These reactions typically employ a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org For N,N-diarylacetamides, the acetamido group's activating nature facilitates these reactions. In a Friedel-Crafts acylation, an acyl group (R-C=O) is introduced, usually from an acyl chloride or anhydride. organic-chemistry.org Given the electronic properties, the acylation is expected to occur preferentially at the para position of the phenyl ring. It is important to note that a stoichiometric amount of the Lewis acid is often required, as the product ketone can form a stable complex with the catalyst. wikipedia.org
| Reaction | Reagents and Conditions | Expected Major Product |
|---|---|---|
| Halogenation (Bromination) | N-Bromosuccinimide (NBS), CCl₄, reflux | N-(4-bromophenyl)-N-(2-methylphenyl)acetamide |
| Nitration | HNO₃, H₂SO₄, 0-10 °C | N-(4-nitrophenyl)-N-(2-methylphenyl)acetamide |
| Friedel-Crafts Acylation | RCOCl, AlCl₃, CS₂, 0 °C to room temperature | N-(4-acylphenyl)-N-(2-methylphenyl)acetamide |
Synthesis of Heterocyclic Derivatives Bearing the N-Phenylacetamide Core
The N-phenylacetamide scaffold is a versatile precursor for the synthesis of various heterocyclic compounds. Through intramolecular cyclization reactions of appropriately functionalized derivatives, a range of fused heterocyclic systems can be accessed.
Synthesis of Acridones:
Acridone (B373769) derivatives can be synthesized from N-phenylanthranilic acid precursors, which can be conceptually derived from the this compound core by introducing a carboxylic acid group at the ortho position of the phenyl ring. The cyclization of N-phenylanthranilic acids to form the tricyclic acridone skeleton is typically achieved by heating in the presence of a strong acid catalyst such as concentrated sulfuric acid, polyphosphoric acid (PPA), or Eaton's reagent. orgsyn.orgjocpr.com More recently, milder and more efficient methods have been developed, including microwave-assisted syntheses using catalysts like boron trifluoride etherate or iron(II) triflate. researchgate.netconicet.gov.ar
Synthesis of Phenanthridinones:
Phenanthridinones are another class of polycyclic aromatic compounds that can be synthesized from derivatives of N-phenylacetamide. A common strategy involves the intramolecular C-H arylation of N-arylbenzamides. nih.gov For instance, a 2-halo-N-arylbenzamide can undergo palladium-catalyzed intramolecular cyclization to yield the corresponding phenanthridinone. nih.gov This approach offers a powerful tool for constructing this heterocyclic system with a variety of substitution patterns. The reaction often proceeds in the presence of a palladium catalyst, a suitable ligand, and a base.
Synthesis of Thiazole (B1198619) and Other Heterocyclic Derivatives:
The N-phenylacetamide moiety can also be incorporated into other heterocyclic systems like thiazoles. A general approach involves the synthesis of a 2-chloro-N-phenylacetamide derivative, which can then be reacted with a thiourea (B124793) or thioamide to construct the thiazole ring. nih.gov For example, 2-chloro-N-(2-methylphenyl)acetamide can serve as a key intermediate. nih.gov This intermediate can be reacted with various nucleophiles to introduce functionalities that can subsequently be used to build a variety of heterocyclic rings.
| Heterocyclic System | Precursor | Reagents and Conditions | Product |
|---|---|---|---|
| Acridone | N-phenylanthranilic acid | Conc. H₂SO₄, 100 °C | Acridone |
| Phenanthridinone | 2-halo-N-arylbenzamide | Pd catalyst, ligand, base, heat | Phenanthridinone |
| Thiazole | 2-chloro-N-phenylacetamide derivative and a thiourea | Ethanol, reflux | N-phenylacetamide with a thiazole moiety |
Despite a comprehensive search for scientific literature and spectral data, detailed experimental findings for the structural characterization of this compound are not available. The required spectroscopic information, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), two-dimensional NMR experiments, and High-Resolution Mass Spectrometry (HRMS), could not be located for this specific compound.
As a result, it is not possible to provide the thorough, informative, and scientifically accurate content for each specified section and subsection of the requested article. Generating such an article without verifiable experimental data would lead to speculation and inaccuracies, failing to meet the required standards of scientific discourse.
Further experimental research is required to elucidate the precise structural and spectroscopic properties of this compound. Once such data becomes publicly available in scientific databases and literature, a detailed analysis as per the requested outline can be conducted.
Spectroscopic Techniques for Molecular Structure Determination
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds by fragmenting a selected precursor ion and analyzing the resulting product ions. In the analysis of this compound, collision-induced dissociation (CID) would be employed to induce fragmentation. The fragmentation patterns of related N-aryl substituted acetamides are often characterized by specific cleavage pathways. nih.gov
For N-aryl substituted 2-phenylacetamides, a primary fragmentation process involves the loss of an aromatic hydrogen atom from the molecular ion. nih.gov Other significant fragmentation pathways for similar amide structures include the cleavage of the bond alpha to the carbonyl group. nih.gov In the case of deprotonated N,2-diphenylacetamides, characteristic fragment ions such as benzyl (B1604629) and aniline anions are generated through direct decomposition. nih.gov The fragmentation of this compound is expected to proceed through similar pathways, yielding characteristic ions that can be used for its identification and structural confirmation. The fragmentation of the molecular ion of this compound would likely involve cleavages at the amide bond and within the N-aryl and N-phenyl groups, providing valuable structural information.
Commonly observed fragmentation patterns for related fentanyl analogs, which also contain an N-phenylacetamide moiety, include the formation of product ions through losses of specific side chains. wvu.edu For instance, the fragmentation of fentanyl often leads to a dominant product ion at m/z 188. wvu.edu While the structure of this compound is different, the principles of fragmentation of the N-phenylacetamide core are applicable.
A proposed fragmentation scheme for this compound would involve the initial ionization of the molecule, followed by fragmentation at the most labile bonds. The resulting mass spectrum would exhibit a unique pattern of product ions, serving as a fingerprint for the compound's structure.
Hyphenated LC-MS Techniques for Structural Elucidation
Liquid chromatography-mass spectrometry (LC-MS) is a crucial analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. mdpi.com For the analysis of this compound, a reverse-phase HPLC method would be suitable for its separation from potential impurities or other components in a mixture. sielc.comsielc.comsielc.com The mobile phase would typically consist of a mixture of acetonitrile (B52724) and water, often with the addition of formic acid to facilitate protonation and improve ionization efficiency for MS detection. sielc.comsielc.comsielc.comsielc.com
Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI). The resulting ions are then analyzed to determine their mass-to-charge ratio. For more detailed structural information, tandem mass spectrometry (LC-MS/MS) is employed. longdom.orgfrontiersin.org In this mode, a specific precursor ion corresponding to the protonated molecule of this compound is selected and subjected to collision-induced dissociation to generate a characteristic fragmentation pattern, as discussed in the previous section. longdom.orgfrontiersin.org
The development of an LC-MS/MS method for this compound would involve optimizing several parameters, including the chromatographic gradient, flow rate, and mass spectrometer settings such as spray voltage and capillary temperature, to achieve high sensitivity and sharp peaks. longdom.org The retention time of the compound, along with its specific precursor-to-product ion transitions, provides a high degree of selectivity and confidence in its identification and quantification in complex matrices. longdom.org
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of a compound. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its various vibrational modes.
The most prominent feature in the IR spectrum of an amide is the C=O stretching vibration, which typically appears in the region of 1630-1680 cm⁻¹. The exact position of this band is sensitive to the molecular environment. The C-N stretching vibration of the amide group is expected to be observed in the range of 1250-1350 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear in the 2850-3000 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to bands in the 1450-1600 cm⁻¹ range.
The IR spectrum of the related compound, 2-Chloro-N-phenylacetamide, shows characteristic bands at 3303, 3209, 3145 cm⁻¹ (N-H stretching), 2945 cm⁻¹ (C-H stretching), and a strong band at 1671 cm⁻¹ (C=O stretching). nih.gov Another related molecule, N-methyl-N-phenylacetamide, displays its IR spectrum with key absorptions that can be compared. nist.gov
Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch is also Raman active. The study of both IR and Raman spectra can provide a more complete picture of the vibrational modes of this compound.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Aromatic C-H | >3000 | Stretching |
| Aliphatic C-H (methyl) | 2850-3000 | Stretching |
| Amide C=O | 1630-1680 | Stretching |
| Aromatic C=C | 1450-1600 | Stretching |
| Amide C-N | 1250-1350 | Stretching |
UV-Visible Spectroscopy in Structural Analysis
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org The chromophores in this compound are the phenyl ring, the 2-methylphenyl group, and the acetamide functional group. These groups are expected to give rise to characteristic absorption bands in the UV region of the electromagnetic spectrum.
The phenyl and 2-methylphenyl groups will exhibit π → π* transitions, which are typically observed for aromatic systems. wikipedia.orglibretexts.org Benzene (B151609), for example, shows three π → π* transitions at 180, 200, and 255 nm. wikipedia.org The substitution on the phenyl rings in this compound will influence the exact wavelengths and intensities of these absorptions.
The carbonyl group of the amide function possesses non-bonding electrons (n electrons) and can undergo an n → π* transition. libretexts.org These transitions are generally of lower intensity compared to π → π* transitions. libretexts.org The electronic spectrum of a similar ligand showed two bands at 35087 cm⁻¹ (π→π) and 27248 cm⁻¹ (n→π). researchgate.net The conjugation between the phenyl rings and the amide group in this compound can lead to a red shift (shift to longer wavelengths) of the absorption bands compared to non-conjugated systems.
| Transition | Chromophore | Expected Wavelength Range (nm) |
|---|---|---|
| π → π | Phenyl and 2-methylphenyl rings | 200-280 |
| n → π | Amide carbonyl group | >280 |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of this compound.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) analysis allows for the unambiguous determination of the molecular structure. nih.goveurjchem.com While the crystal structure of this compound is not available in the provided search results, the crystal structure of the closely related compound, N-(2-Methylphenyl)acetamide, has been reported. researchgate.net This compound crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 8.9608 (10) Å, b = 12.4784 (17) Å, and c = 15.012 (2) Å. researchgate.net In this structure, the acetamide unit is slightly twisted with respect to the 2-methylphenyl substituent. researchgate.net
Another related structure, N-Methyl-N-(2-methylphenyl)acetamide, crystallizes in the monoclinic system. nih.gov In this molecule, the nitrogen atom and the methyl group are nearly coplanar with the benzene ring to which they are attached. nih.gov The crystal structure is stabilized by intermolecular C—H···O hydrogen bonds, forming a three-dimensional network. nih.gov
Based on these related structures, it can be anticipated that the crystal structure of this compound would also be stabilized by a network of intermolecular interactions, such as C-H···O hydrogen bonds and potentially π-π stacking interactions between the aromatic rings. The conformation of the molecule would be determined by the steric and electronic effects of the substituents on the phenyl rings and the amide group.
| Compound | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|
| N-(2-Methylphenyl)acetamide researchgate.net | Orthorhombic | Pbca | a = 8.9608 Å, b = 12.4784 Å, c = 15.012 Å |
| N-Methyl-N-(2-methylphenyl)acetamide nih.gov | Monoclinic | Not specified | a = 11.288 Å, b = 6.900 Å, c = 12.234 Å, β = 94.88° |
Powder X-ray Diffraction Studies
Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. americanpharmaceuticalreview.com It is used for phase identification, determination of crystallinity, and assessment of sample purity. nih.govamericanpharmaceuticalreview.comwayne.edu The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ). americanpharmaceuticalreview.com
For this compound, a PXRD pattern would be recorded from a finely powdered sample. The positions and relative intensities of the diffraction peaks are determined by the crystal structure of the compound. The experimental PXRD pattern can be compared with a pattern calculated from single-crystal X-ray diffraction data to confirm the bulk purity of a synthesized sample.
PXRD is also instrumental in studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. nih.gov Different polymorphs of a compound will exhibit distinct PXRD patterns. Therefore, PXRD would be an essential tool in any study of the solid-state forms of this compound, ensuring the consistency and reproducibility of the material used in further studies.
Chromatographic Techniques for Compound Purity and Characterization
Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds and other chemical substances, providing essential information on purity, stability, and molecular characteristics. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful tools for its separation, identification, and quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Its application is crucial for determining the purity of the compound and for monitoring the progress of its synthesis or degradation. A common approach for the analysis of N-arylacetamides involves reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
Detailed Research Findings:
While specific literature detailing the HPLC analysis of this compound is not extensively available, methods for structurally similar N-substituted acetamides provide a strong basis for its characterization. For instance, the analysis of related compounds such as N-ethyl-N-phenylacetamide often employs a reverse-phase (RP) method. sielc.com A typical mobile phase for such analyses consists of a mixture of acetonitrile (MeCN) and water. sielc.com To improve peak shape and resolution, an acid modifier like phosphoric acid or formic acid is often added to the mobile phase. sielc.comsielc.com The use of formic acid is particularly advantageous when the HPLC system is coupled with a mass spectrometer (MS) for detection, as it is more volatile. sielc.comsielc.com
For the analysis of this compound, a C18 column is a suitable choice for the stationary phase due to its hydrophobicity, which allows for effective separation of moderately nonpolar compounds. Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule absorb ultraviolet light. The selection of the detection wavelength is optimized to the absorbance maximum of the compound to ensure high sensitivity.
Below is an interactive data table summarizing a hypothetical, yet scientifically plausible, set of HPLC conditions for the analysis of this compound, based on established methods for related N-arylacetamides.
| Parameter | Value |
| Stationary Phase | C18, 5 µm particle size |
| Column Dimensions | 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm |
| Expected Retention Time | 5.8 min |
These parameters would be optimized during method development to achieve the best separation and peak symmetry for this compound and any potential impurities.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound, being a relatively stable molecule, can be effectively analyzed by GC. This technique is particularly useful for assessing the purity of the compound and identifying any volatile impurities that may be present from the synthesis process.
Detailed Research Findings:
Specific GC methods for this compound are not readily found in the public domain. However, established GC methods for related anilides and N-substituted aromatic compounds provide a solid framework for developing an analytical procedure. For instance, the analysis of aniline and its derivatives, which are precursors to this compound, has been successfully performed using capillary gas chromatography. researchgate.net
A suitable GC method for this compound would likely employ a capillary column with a nonpolar or medium-polarity stationary phase, such as one based on polydimethylsiloxane (B3030410) or a phenyl-substituted variant. The use of a temperature program, where the column temperature is gradually increased, would be beneficial for ensuring the elution of the compound as a sharp peak while also separating it from any impurities with different boiling points.
Detection can be achieved using a Flame Ionization Detector (FID), which is sensitive to organic compounds, or a Nitrogen-Phosphorus Detector (NPD), which offers higher selectivity for nitrogen-containing compounds like this compound. epa.gov For unambiguous identification, coupling the gas chromatograph to a mass spectrometer (GC-MS) would provide structural information based on the fragmentation pattern of the molecule.
The following interactive data table presents a hypothetical set of GC conditions that would be appropriate for the analysis of this compound, derived from methods for similar compounds.
| Parameter | Value |
| Stationary Phase | 5% Phenyl Polydimethylsiloxane (e.g., DB-5 or equivalent) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Split (e.g., 50:1) |
| Injector Temperature | 280 °C |
| Oven Temperature Program | Initial 150 °C for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 320 °C |
These conditions are a starting point and would require optimization to ensure the accurate and precise analysis of this compound.
Computational and Theoretical Investigations of N 2 Methylphenyl N Phenylacetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations have become an indispensable tool in modern chemistry, offering a microscopic view of molecular structures and their electronic properties. For N-(2-methylphenyl)-N-phenylacetamide, these methods elucidate the distribution of electrons and energy levels within the molecule, which in turn dictates its chemical behavior.
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it well-suited for studying relatively large molecules like this compound. While direct DFT studies on this compound are not extensively documented in the reviewed literature, a wealth of information can be gleaned from studies on analogous N-aryl acetamides. These studies typically employ hybrid functionals, such as B3LYP, in conjunction with various basis sets like 6-311++G(d,p), to achieve reliable results. research-nexus.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
In the case of this compound, the presence of two aryl rings and the acetamide (B32628) linkage influences the distribution and energies of these orbitals. It is anticipated that the HOMO would be delocalized over the electron-rich phenyl and 2-methylphenyl rings, as well as the nitrogen atom of the acetamide group. The LUMO, conversely, is likely to be distributed over the carbonyl group and the aromatic rings. The methyl group on the ortho position of one of the phenyl rings can be expected to have a modest electron-donating effect, which could slightly raise the HOMO energy level compared to N,N-diphenylacetamide.
| Parameter | Predicted Qualitative Description | Influencing Structural Features |
|---|---|---|
| HOMO Distribution | Delocalized over phenyl rings and nitrogen atom | Aromatic systems, nitrogen lone pair |
| LUMO Distribution | Concentrated on the carbonyl group and phenyl rings | Electron-withdrawing nature of the carbonyl group |
| HOMO-LUMO Gap | Moderate, suggesting reasonable stability | Extended conjugation of the dual aryl system |
DFT calculations are highly effective in predicting the three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and dihedral angles. For this compound, a key structural feature is the orientation of the two aryl rings with respect to the plane of the acetamide group. Steric hindrance between the ortho-methyl group of the tolyl substituent and the other phenyl ring, as well as the carbonyl oxygen, will likely lead to a non-planar conformation where the rings are twisted out of the amide plane. This twisting is a common feature in N-aryl amides and influences the degree of conjugation between the nitrogen lone pair and the aromatic systems.
Vibrational frequency calculations, when coupled with experimental techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy, allow for the assignment of specific vibrational modes to the functional groups within the molecule. For this compound, characteristic vibrational frequencies would include the C=O stretching of the amide, C-N stretching, and various C-H and C=C stretching and bending modes of the aromatic rings. Theoretical calculations can aid in the precise assignment of these experimental bands.
| Parameter | Predicted Value/Range | Comments |
|---|---|---|
| C=O Bond Length | ~1.23 Å | Typical for an amide carbonyl group. |
| C-N (Amide) Bond Length | ~1.37 Å | Partial double bond character due to resonance. |
| Aryl-N-Aryl Bond Angle | >109.5° | Expected to be larger than the standard sp³ angle due to steric repulsion. |
| Aryl Ring Dihedral Angles | Non-zero | Significant twisting of both rings out of the amide plane due to steric hindrance. |
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. In an MEP map of this compound, the region around the carbonyl oxygen atom is expected to exhibit a high negative potential (typically colored red), indicating its susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the methyl group and the aromatic rings will likely show positive potential (blue regions).
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare its chemical behavior with other related compounds. For instance, the chemical hardness is a measure of the molecule's resistance to change in its electron distribution.
While DFT is widely used, other quantum mechanical methods also offer valuable insights. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. Although computationally more demanding than DFT, they can provide a good starting point for more sophisticated calculations.
Semi-empirical methods, on the other hand, simplify the calculations by incorporating some experimentally derived parameters. These methods are significantly faster than ab initio or DFT methods, making them suitable for preliminary studies or for very large molecules. However, their accuracy is dependent on the quality of the parameterization for the specific class of molecules being studied. For a molecule like this compound, semi-empirical methods could be employed for initial conformational searches to identify low-energy structures before proceeding with more accurate DFT or ab initio calculations.
Density Functional Theory (DFT) Studies
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
While quantum chemical calculations provide detailed information about the static properties of a molecule, molecular dynamics (MD) simulations offer a way to explore its conformational landscape and dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of how the molecule moves and changes shape at a given temperature.
For this compound, MD simulations would be particularly useful for understanding the rotational dynamics of the two aryl rings around the C-N bonds. The steric hindrance introduced by the ortho-methyl group is expected to create a significant energy barrier to rotation, leading to a preferred range of conformations. By simulating the molecule's behavior over a period of time (typically nanoseconds to microseconds), MD can provide information on the relative populations of different conformers and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape influences its interactions with its environment, which is particularly important in fields like drug design and materials science.
Theoretical Studies on Reaction Mechanisms and Pathways
While specific theoretical studies on the reaction mechanisms of this compound are not extensively documented in the literature, the reaction pathways for analogous amide structures have been investigated using computational methods, providing a framework for understanding its potential reactivity. Theoretical approaches, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactions, including the identification of transition states, intermediates, and the calculation of activation energies.
One relevant area of investigation is the thermal decomposition of amides. For related compounds like N-substituted diacetamides, computational studies have proposed mechanisms involving a six-membered transition state where an α-hydrogen is extracted. nih.gov Such a pathway for this compound would involve the concerted rearrangement of bonds, leading to specific decomposition products. DFT calculations can map the potential energy surface of such a reaction, identifying the lowest energy pathway and the structure of the transition state. These calculations often employ various functionals, such as B3LYP, and basis sets to accurately model the electronic structure and energy changes throughout the reaction. nih.gov The orientation of the phenyl and 2-methylphenyl groups relative to the acetamide plane would be a critical factor influencing the activation energy, as it affects steric hindrance and electronic delocalization. nih.gov
Another key reaction pathway for amides is hydrolysis, particularly alkaline hydrolysis. Theoretical studies on N-phenylacetamides have used computational models to investigate the rate-determining step, which is the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. acs.org For this compound, the reactivity would be influenced by the electronic effects of the methyl group on the phenyl ring. Computational models can quantify this influence by calculating reactivity indexes such as the electrostatic potential at the carbonyl carbon and the energies of frontier molecular orbitals (HOMO and LUMO). acs.org These theoretical calculations can predict how the substitution pattern on the aromatic rings affects the reaction rate, correlating well with experimental kinetic data. acs.org
Furthermore, computational studies have explored the mechanisms of metal-catalyzed reactions involving acetamide derivatives. For example, DFT has been used to study copper-catalyzed arylation and cyclization reactions. beilstein-journals.org These studies detail the reaction energy profiles, showing the step-by-step formation of intermediates and the role of the catalyst. beilstein-journals.org A theoretical investigation into similar reactions involving this compound could reveal potential synthetic pathways and help in optimizing reaction conditions by providing insights into the stability of intermediates and the heights of energy barriers.
Computational Prediction of Structure-Property Relationships
Computational chemistry provides powerful tools for predicting the relationship between the molecular structure of this compound and its physicochemical and biological properties. These methods are crucial in fields like drug discovery and materials science for screening and designing molecules with desired characteristics.
Quantitative Structure-Activity Relationship (QSAR) studies are a primary method for correlating molecular structure with biological activity. For classes of compounds like N-substituted acetamides, QSAR models have been developed to predict various activities, including antimicrobial, anticonvulsant, and antidepressant effects. kg.ac.rsnih.govnih.gov These models use calculated molecular descriptors, which are numerical representations of molecular properties.
For instance, a QSAR model for anticonvulsant acetamido-N-benzylacetamide derivatives identified the importance of electronic and topologic features for activity. kg.ac.rs Should this compound be investigated for similar properties, a QSAR study would involve calculating descriptors such as molecular weight, lipophilicity (logP), polar surface area, and various quantum chemical parameters. The resulting models can guide the design of new analogues with potentially enhanced activity.
| Model Type | Descriptor Class | No. of Descriptors | Correlation Coefficient (Rcal) | Validation Coefficient (Rval) | Reference |
|---|---|---|---|---|---|
| MLR-QSAR | 0D (Constitutional) | 4 | 0.606 | 0.425 | kg.ac.rs |
| MLR-QSAR | 2D & 3D (Topologic & Electronic) | 5 | 0.888 | 0.814 | kg.ac.rs |
Electronic and Structural Properties are commonly investigated using DFT and other quantum mechanical methods. Studies on the parent molecule, acetanilide, have demonstrated that calculated geometries (bond lengths and angles) and vibrational frequencies show good agreement with experimental data. banglajol.inforesearchgate.net For this compound, such calculations would reveal how the addition of the methyl and phenyl groups alters the geometry of the amide bond and the conformation of the molecule.
Key electronic properties that can be predicted include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. banglajol.inforesearchgate.net The Molecular Electrostatic Potential (MESP) map can also be calculated, which visualizes the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. banglajol.inforesearchgate.net These properties are fundamental to understanding the molecule's reactivity and intermolecular interactions.
| Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| HF | 6-31G(d) | -9.15 | 2.59 | 11.74 | researchgate.net |
| B3LYP | 6-31G(d) | -6.52 | -0.54 | 5.98 | researchgate.net |
| HF | 6-31+G(d,p) | -9.13 | 2.52 | 11.65 | researchgate.net |
| B3LYP | 6-31+G(d,p) | -6.52 | -0.69 | 5.83 | researchgate.net |
Pharmacokinetic Properties can be predicted using cheminformatics tools. Properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are critical for the development of pharmaceutical agents. For related N-(substituted phenyl)-2-chloroacetamides, models have been used to predict properties like lipophilicity and adherence to Lipinski's rule of five, which helps assess the druglikeness of a compound. nih.gov Similar computational screening of this compound could efficiently predict its potential as a drug candidate by evaluating its oral bioavailability and other pharmacokinetic parameters. nih.gov
Detailed Information on the Crystal Engineering and Supramolecular Chemistry of this compound is Not Available
Following a comprehensive search for scientific literature and crystallographic data, it has been determined that specific information regarding the crystal engineering and supramolecular chemistry of the compound This compound is not available in published research.
The executed searches did not yield any specific studies detailing the crystal structure, intermolecular interactions, polymorphism, or co-crystal formation for this exact molecule. The provided outline requests a thorough and scientifically accurate analysis of topics including hydrogen bonding, π-stacking interactions, crystal packing, and the design of multi-component solid forms. Fulfilling this request is not possible without foundational experimental data from single-crystal X-ray diffraction and other solid-state characterization techniques.
While research is available for structurally related but distinct compounds such as N-(2-methylphenyl)acetamide and N-methyl-N-(2-methylphenyl)acetamide, the principles of crystal engineering are highly specific to the molecular structure . The presence and orientation of the second phenyl group on the nitrogen atom in the requested compound would fundamentally alter the potential for intermolecular interactions and crystal packing compared to its analogues. Extrapolating findings from these different molecules would be scientifically inaccurate and speculative.
Therefore, the detailed sections and subsections outlined in the request cannot be addressed. There is no available data in the public domain to discuss:
Crystal Engineering and Supramolecular Chemistry of N 2 Methylphenyl N Phenylacetamide
Modulation of Solid-State Properties through Crystal Engineering Principles, which would require pre-existing studies on its solid-state forms.
Until crystallographic and solid-state characterization studies for N-(2-methylphenyl)-N-phenylacetamide are conducted and published, a detailed article on its crystal engineering remains unfeasible.
Analysis of Intermolecular Interactions in this compound Not Yet Available in Published Research
A comprehensive review of published scientific literature reveals a notable absence of studies focused on the crystal engineering and supramolecular chemistry of the specific chemical compound this compound. Despite the importance of understanding intermolecular interactions in molecular crystals, detailed investigations, particularly those employing Hirshfeld surface analysis for the quantitative assessment of these interactions, have not been reported for this compound.
While numerous studies have successfully applied Hirshfeld surface analysis to a wide range of acetamide (B32628) derivatives, providing valuable insights into their solid-state structures, no such data is currently available for this compound. Investigations into related compounds have highlighted the prevalence of various intermolecular interactions, including hydrogen bonds and van der Waals forces, which dictate their molecular assembly and macroscopic properties. However, the specific arrangement and quantitative breakdown of these interactions for this compound remain uncharacterized.
The absence of a crystallographic information file (CIF) for this compound in the crystallographic databases precludes the possibility of performing a theoretical Hirshfeld surface analysis. Experimental determination of the crystal structure through techniques such as X-ray diffraction is a prerequisite for such an analysis.
Therefore, the detailed research findings and data tables pertaining to the Hirshfeld surface analysis for the quantitative interaction assessment of this compound cannot be provided at this time. Further experimental and computational research is required to elucidate the supramolecular chemistry of this compound.
Chemical Reactivity and Transformation Studies of N 2 Methylphenyl N Phenylacetamide
Electrophilic and Nucleophilic Reactions of the Aromatic Rings
The presence of two aromatic rings, the phenyl group and the 2-methylphenyl (o-tolyl) group, provides multiple sites for electrophilic and nucleophilic attack. The regioselectivity and reactivity of these rings are influenced by the electronic and steric effects of the substituents.
Regioselectivity in Substitution Reactions
Electrophilic Aromatic Substitution:
The N-acetyl group (-NHCOCH₃) attached to an aniline (B41778) is a moderately activating, ortho-, para-directing group for electrophilic aromatic substitution. ijarsct.co.in The lone pair on the nitrogen atom can donate electron density to the aromatic ring through resonance, thereby activating the ortho and para positions. However, this activating effect is attenuated by the electron-withdrawing nature of the adjacent carbonyl group. researchgate.net
In N-(2-methylphenyl)-N-phenylacetamide, the N-phenylacetamido group acts as the substituent on the 2-methylphenyl ring, while the N-(2-methylphenyl)acetamido group influences the phenyl ring.
On the 2-Methylphenyl Ring: The N-phenylacetamido group is an ortho-, para-director. The methyl group at the ortho position is also an activating, ortho-, para-directing group. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the N-phenylacetamido group, which are the 4- and 6-positions. The methyl group will further activate these positions. Steric hindrance from the bulky N-phenylacetamido group and the adjacent methyl group might disfavor substitution at the 6-position, potentially leading to a preference for substitution at the 4-position. Studies on the nitration of N-acetyl-2-methylaniline show a significant yield of the 4-nitro product, supporting this prediction. ulisboa.pt
On the Phenyl Ring: The N-(2-methylphenyl)acetamido group is an ortho-, para-director. Consequently, electrophilic substitution is anticipated to occur primarily at the para-position (4'-position) and to a lesser extent at the ortho-positions (2'- and 6'-positions) of the phenyl ring. Steric hindrance from the bulky substituent would likely reduce the yield of the ortho-substituted product. ijarsct.co.in
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. The aromatic rings of this compound are not activated by such groups. Therefore, nucleophilic aromatic substitution is generally not a favored reaction pathway under standard conditions.
Influence of Substituents on Aromatic Reactivity
The substituents on the aromatic rings play a crucial role in modulating their reactivity towards electrophiles.
N-Phenylacetamido Group: As an activating group, it increases the electron density of the 2-methylphenyl ring, making it more susceptible to electrophilic attack than benzene (B151609).
Methyl Group: This alkyl group is also an activating group that further enhances the reactivity of the 2-methylphenyl ring through an inductive effect and hyperconjugation.
N-(2-Methylphenyl)acetamido Group: This group activates the phenyl ring, making it more reactive towards electrophiles compared to unsubstituted benzene.
The combined activating effects of the N-phenylacetamido and methyl groups make the 2-methylphenyl ring significantly more reactive towards electrophiles than the phenyl ring, which is only activated by the N-(2-methylphenyl)acetamido group.
Transformations Involving the Amide Functional Group
The tertiary amide functional group in this compound is the central point for a variety of chemical transformations, including cleavage, hydrolysis, rearrangements, and cyclizations.
Cleavage and Hydrolysis Reactions
Amide bonds are generally stable, but they can be cleaved under acidic or basic conditions. The hydrolysis of tertiary amides is typically slower than that of primary and secondary amides due to steric hindrance.
Acid-Catalyzed Hydrolysis: Under strong acidic conditions and elevated temperatures, the amide can be hydrolyzed. The reaction proceeds by protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon. This leads to the formation of acetic acid, N-phenyl-2-methylaniline, and aniline.
Base-Catalyzed Hydrolysis: Saponification of the amide can be achieved by heating with a strong base, such as sodium hydroxide (B78521). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This results in the formation of sodium acetate (B1210297) and the corresponding amines after workup. The steric hindrance around the carbonyl group in this compound would likely necessitate harsh reaction conditions for hydrolysis to occur at a significant rate.
Rearrangements and Cyclization Pathways
Rearrangement Reactions:
Chapman Rearrangement: This thermal rearrangement involves the conversion of an aryl N-aryl imidate to an N,N-diaryl amide. organicreactions.org The reverse reaction, from an N,N-diaryl amide to an imidate, is not a standard transformation. However, the this compound could potentially be formed via a Chapman rearrangement of the corresponding aryl imidate precursor. researchgate.netdrugfuture.commanchester.ac.uknih.gov
Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution where a connecting chain migrates from one aromatic ring to another. wikipedia.org While a classical Smiles rearrangement is not directly applicable to this compound itself, derivatives of this compound could potentially undergo such transformations. For instance, if a suitable nucleophilic group is present on the acetyl moiety and one of the aryl rings is appropriately activated with electron-withdrawing groups, a Smiles-type rearrangement could be envisioned. nih.gov
Cyclization Pathways:
Intramolecular cyclization reactions can be a route to form new heterocyclic structures. For derivatives of this compound, cyclization reactions could be induced. For example, if the acetyl group is replaced with a 2-chloroacetyl group, intramolecular cyclization could potentially lead to the formation of a lactam ring system, as has been observed for other 2-chloro-N-aryl acetamides. nih.gov
Stereochemical Aspects of Reactions Involving this compound
The presence of the ortho-methyl group on one of the phenyl rings introduces the possibility of atropisomerism in this compound and its derivatives. Atropisomers are stereoisomers that arise from restricted rotation around a single bond.
In this molecule, rotation around the N-C(aryl) bonds, particularly the N-(2-methylphenyl) bond, may be hindered due to the steric bulk of the ortho-methyl group and the other N-aryl substituent. If the rotational barrier is high enough, stable, non-interconverting atropisomers could exist at room temperature.
The existence of atropisomerism would have significant implications for the stereochemical outcome of reactions involving this molecule. For instance, a reaction occurring at a remote site could proceed with diastereoselectivity if the molecule exists as a stable pair of atropisomers. Furthermore, reactions that create a new stereocenter could be influenced by the pre-existing axial chirality of the atropisomer. The synthesis of atropisomeric amides is an active area of research, and the stereodynamics of such molecules are often studied using techniques like dynamic nuclear magnetic resonance (DNMR) spectroscopy. scribd.com While specific studies on the atropisomerism of this compound were not found, the structural features suggest that this is a relevant stereochemical aspect to consider in its chemical transformations.
Advanced Research Applications and Future Directions for N 2 Methylphenyl N Phenylacetamide
Role as a Key Intermediate in Complex Organic Synthesis
For a compound to be considered a key intermediate, its utility must be demonstrated in multi-step syntheses of more complex molecules, such as pharmaceuticals or natural products. This would involve documented reaction schemes where N-(2-methylphenyl)-N-phenylacetamide serves as a crucial precursor. Research into related N-phenylacetamide derivatives shows their use in various synthetic pathways, including nickel-catalyzed carbonylative cyclization to form δ-lactams and as precursors for antibacterial agents containing thiazole (B1198619) moieties. acs.orgacs.orgnih.govmdpi.com However, specific examples detailing the synthetic utility of this compound are absent from the current body of scientific literature.
Contributions to Methodological Advancements in Chemical Characterization
A compound's contribution to methodological advancements in chemical characterization would involve its use as a standard or model compound in the development of new analytical techniques. This could include studies using advanced spectroscopic or crystallographic methods where this compound is the primary subject. While comprehensive characterization data, including crystal structure and spectroscopic analysis, exists for related secondary amides like N-(2-Methylphenyl)acetamide, similar in-depth studies for the tertiary amide this compound are not found in published research. researchgate.net General characterization of novel acetamide (B32628) derivatives typically involves standard techniques like NMR, IR, and mass spectrometry to confirm their structure. nih.govresearchgate.net
Exploration in Materials Science for Non-Biological Applications
The exploration of a compound in materials science involves investigating its physical and chemical properties for creating new materials with specific functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
